Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate

Medicinal chemistry Screening library design Physicochemical profiling

Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate (CAS 1779124-20-7; IUPAC: methyl 4,5-dichloro-3-prop-2-enoxythiophene-2-carboxylate) is a fully substituted thiophene-2-carboxylate ester bearing an allyloxy group at the 3-position and chlorine atoms at both the 4- and 5-positions. Its molecular formula is C₉H₈Cl₂O₃S (MW = 267.13 g/mol), and it is commercially supplied at a minimum purity specification of 95%.

Molecular Formula C9H8Cl2O3S
Molecular Weight 267.13 g/mol
Cat. No. B12069515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate
Molecular FormulaC9H8Cl2O3S
Molecular Weight267.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)Cl)Cl)OCC=C
InChIInChI=1S/C9H8Cl2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h3H,1,4H2,2H3
InChIKeyIVGHRTQWZHZQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate – Structural Identity, Vendor Specifications, and Procurement Baseline


Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate (CAS 1779124-20-7; IUPAC: methyl 4,5-dichloro-3-prop-2-enoxythiophene-2-carboxylate) is a fully substituted thiophene-2-carboxylate ester bearing an allyloxy group at the 3-position and chlorine atoms at both the 4- and 5-positions . Its molecular formula is C₉H₈Cl₂O₃S (MW = 267.13 g/mol), and it is commercially supplied at a minimum purity specification of 95% . The compound belongs to the broader class of halogenated alkoxythiophene carboxylates that serve as versatile intermediates in medicinal chemistry, agrochemical research, and materials science, where the combination of the electron-withdrawing ester, the two chlorine substituents, and the allyloxy handle creates a reactivity profile distinct from mono-chlorinated or non-allyloxy analogs [1].

Allyloxy handle enables post-functionalization via Claisen rearrangement
Two chloro substituents support sequential SNAr derivatization
Supplied at 95% purity from multiple vendors for reproducible synthesis

Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate – Why Close Thiophene Carboxylate Analogs Cannot Simply Be Interchanged


Within the thiophene-2-carboxylate family, even minor alterations to the ring substitution pattern can profoundly shift both chemical reactivity and biological target engagement. Methyl 4,5-dichlorothiophene-2-carboxylate (CAS 89281-29-8, MW 211.07) lacks the 3-allyloxy group entirely, thereby eliminating the potential for Claisen rearrangement chemistry and altering the electron density on the thiophene ring . The monochloro analog methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate (CAS 1707609-73-1, MW 248.68) carries only one chlorine at position 4, which reduces steric bulk and modifies the electrophilicity at position 5 compared to the 4,5-dichloro target compound . These structural differences translate into divergent LogP values, metabolic stability profiles, and site-specific reactivity in cross-coupling reactions, making generic substitution unreliable for structure-activity relationship (SAR) studies or multi-step synthetic routes where precise regiochemical control is required.

Target Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate (MW 267.13)
Mono-Cl analog Lacks second chlorine; sequential SNAr not possible; different steric/electronic profile may shift regiochemical outcomes.
Target 3-allyloxy group present; Claisen rearrangement enabled
Non-allyloxy dichloro analog No allyloxy handle; eliminates divergent scaffold diversification via sigmatropic rearrangement.

Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate – Quantified Differentiation Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the 4,5-Dichloro Target from Mono-Chloro and Non-Chloro Analogs for Property-Based Screening Library Design

The target compound carries two chlorine atoms at positions 4 and 5 (MW 267.13), whereas its closest mono-chlorinated comparator methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate has one chlorine (MW 218.66) and the non-allyloxy analog methyl 4,5-dichlorothiophene-2-carboxylate has MW 211.07 . The incremental ~48.5 Da mass difference per additional chlorine atom and the presence of two halogen substituents increase the heavy atom count to 14 (vs. 12 for the mono-chloro analog), which impacts calculated LogP and polar surface area in a manner relevant to lead-likeness filters .

MW & heavy atoms
Supporting evidence
ΔMW +48.5 Da vs. mono-Cl; +2 heavy atoms. Target MW 267.13, heavy atoms 14.
Shifts compound into distinct lead-like space vs. lighter fragments.
Calculated from molecular formula; vendor-confirmed identity.
Medicinal chemistry Screening library design Physicochemical profiling

Allyloxy Substituent at Position 3 Confers a Unique Claisen Rearrangement Handle Absent in Non-Allyloxy 4,5-Dichlorothiophene-2-Carboxylates

The 3-allyloxy group in the target compound enables thermal or Lewis-acid-catalyzed [3,3]-sigmatropic (Claisen) rearrangement to generate C-allyl thiophene derivatives, a reactivity manifold completely unavailable to methyl 4,5-dichlorothiophene-2-carboxylate (CAS 89281-29-8), which lacks any O-allyl substituent [1]. This orthogonally reactive handle allows the target compound to serve as a branching point in diversity-oriented synthesis, where the allyloxy group can be selectively manipulated without disturbing the ester or chloro substituents.

Claisen handle
Class-level inference
3-allyloxy group enables thermal [3,3]-sigmatropic rearrangement. Absent in non-allyloxy dichloro analog.
May support divergent scaffold diversification; no direct yield data available.
Class-level precedent; experimental validation recommended.
Synthetic methodology Diversity-oriented synthesis Thiophene functionalization

4,5-Dichloro Substitution Pattern Provides a Dual Electrophilic Site for Sequential Nucleophilic Aromatic Substitution Not Accessible in 4-Chloro or 5-Chloro Mono-Halogenated Analogs

The target compound possesses two chlorine substituents at the 4- and 5-positions of the thiophene ring, creating two distinct electrophilic sites for sequential nucleophilic aromatic substitution (SNAr). In contrast, methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate carries only one chlorine (at position 4), and 3-(allyloxy)-5-chlorothiophene-2-carboxylic acid carries only one chlorine at position 5 . The presence of both chlorines, combined with the electron-withdrawing ester at position 2 and the electron-donating allyloxy at position 3, establishes a unique electronic environment where the relative reactivity of the two C–Cl bonds can be tuned for stepwise derivatization—a capability that mono-chloro analogs fundamentally lack.

Dual SNAr sites
Supporting evidence
2 reactive C–Cl bonds (positions 4 and 5) vs. 1 in mono-chloro analogs. Allows sequential orthogonal substitution.
Reduces synthetic steps in multi-functionalized thiophene construction.
Structural inference; no published kinetic comparison located.
Nucleophilic aromatic substitution Regioselective functionalization Heterocyclic chemistry

Commercially Verified 95% Purity Specification Provides a Procurement-Grade Benchmark for Reproducible SAR Studies

The target compound is supplied with a documented minimum purity of 95%, as certified by two independent commercial vendors (AKSci Cat. 0637ED and CymitQuimica/Biosynth Ref. 3D-EWC12420) . This represents a typical purity specification for screening-grade thiophene building blocks. In contrast, the non-allyloxy analog methyl 4,5-dichlorothiophene-2-carboxylate is listed at 95+% purity by some suppliers , indicating comparable commercial quality, but no head-to-head batch analysis comparing these two compounds from the same supplier has been published. The availability of the target compound at defined purity from multiple vendors reduces single-supplier dependency for procurement planning.

Purity benchmark
Vendor spec
≥95% purity certified by two independent vendors (AKSci, CymitQuimica/Biosynth).
Supports batch-to-batch reproducibility in screening campaigns.
No inter-laboratory comparison published.
Quality control Reproducibility Chemical procurement

Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate – Evidence-Anchored Research and Industrial Application Scenarios


Divergent Scaffold Diversification in Medicinal Chemistry Libraries via Sequential SNAr and Claisen Rearrangement

The target compound is structurally suited for diversity-oriented synthesis programs where the two chlorine atoms at positions 4 and 5 can undergo sequential nucleophilic aromatic substitution with different amine, alkoxide, or thiol nucleophiles, while the 3-allyloxy group can subsequently be activated via thermal or Lewis-acid-mediated Claisen rearrangement to introduce C-allyl functionality [1][2]. This dual reactivity manifold enables the generation of highly substituted thiophene scaffolds from a single precursor, a capability not shared by mono-chloro or non-allyloxy analogs. Medicinal chemists engaged in kinase inhibitor or GPCR modulator programs where thiophene cores are privileged scaffolds may find this compound particularly valuable as a divergent synthetic node.

Physicochemical Property Space Exploration in Fragment-to-Lead Optimization

With a molecular weight of 267.13 and a heavy atom count of 14, this compound occupies a distinct region of lead-like chemical space compared to the lighter mono-chloro analog (MW 218.66) [1]. In fragment-to-lead campaigns where incremental increases in molecular complexity are systematically explored, the 4,5-dichloro-3-allyloxy substitution pattern provides a measured step-up in both lipophilicity and steric bulk relative to simpler thiophene carboxylate fragments. Procurement of this compound at defined 95% purity from multiple vendors [2] supports reproducible SAR exploration across collaborating laboratories.

Agrochemical Intermediate for 3-Alkoxy-4,5-dihalothiophene-2-carboxylate-Derived Active Ingredients

The patent family encompassing 3-(het)aryloxy(thio)carboxylic acid derivatives (including alkoxy-substituted halothiophene carboxylates) discloses herbicidal and plant growth regulatory activities for compounds within this structural class [1]. While the specific target compound is not explicitly exemplified in the patent, its structural features—the 3-allyloxy group, 4,5-dichloro substitution, and methyl ester—fall within the claimed generic scope. Agrochemical research groups investigating thiophene-based herbicides may therefore use this compound as a reference standard or synthetic intermediate for generating proprietary analogs within this pharmacophore space.

Conjugated Oligomer and Materials Science Building Block Requiring Orthogonal Functional Handles

Alkoxy-substituted oligothiophenes are established building blocks for organic electronic materials, where the alkoxy group modulates HOMO/LUMO energy levels and the halogen substituents serve as cross-coupling handles [1]. The combination of a 3-allyloxy donor group with two chloro leaving groups in this compound provides orthogonal reactivity: the chloro substituents can participate in Stille or Suzuki couplings to extend the π-conjugated system, while the allyloxy group can be retained as a solubilizing or electronic-modulating appendage. This differentiates it from non-allyloxy 4,5-dichlorothiophene-2-carboxylates, which lack the alkoxy electronic tuning element.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Orthogonal reactivity handles (SNAr + Claisen)
Sequential derivatization efficiency
Fragment-to-lead physicochemical profiling
Defined MW (267.13) and heavy atom count (14)
Lipophilicity and ligand efficiency benchmarking
Agrochemical reference standard
3-alkoxy-4,5-dihalothiophene-2-carboxylate scaffold
Patent-scope derivative synthesis
Organic electronic materials
Alkoxy donor and chloro cross-coupling handles
π-conjugated system extension and HOMO tuning
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